|A-Tosyl-(4-iodomethylbenzyl)isocyanide
Description
A-Tosyl-(4-iodomethylbenzyl)isocyanide is a sulfonated benzyl isocyanide derivative characterized by a tosyl (p-toluenesulfonyl) group and an iodomethyl substituent on the benzyl ring.
Isocyanides are distinguished by their −N≡C functional group, which exhibits dual nucleophilic and electrophilic reactivity, enabling participation in multicomponent reactions (MCRs) and coordination chemistry .
Properties
Molecular Formula |
C15H12INO2S |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
1-[(4-iodophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C15H12INO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 |
InChI Key |
SDTRRWKKMBVXFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)I)[N+]#[C-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
A-Tosyl-(4-iodomethylbenzyl)isocyanide serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:
- Multicomponent Reactions : Isocyanides are crucial in multicomponent reactions (MCRs) that synthesize complex molecules efficiently. For example, they are used in the Hantzsch and Biginelli reactions to create diverse structures .
- Building Block for Heterocycles : The compound is utilized as a precursor for synthesizing biologically active heterocycles, such as those containing nitrogen or sulfur .
Biological Applications
The compound has potential biological applications due to its ability to interact with biological targets:
- Enzyme Probes : It can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions. The isocyanide group can form stable complexes with metal ions in metalloenzymes, influencing various biological pathways.
- Medicinal Chemistry : A-Tosyl-(4-iodomethylbenzyl)isocyanide may serve as a scaffold for developing new therapeutic agents targeting diseases like cancer or neurodegenerative disorders due to its structural diversity and reactivity .
Case Study 1: Synthesis of Heterocycles
In a recent study, researchers synthesized a series of heterocycles using A-Tosyl-(4-iodomethylbenzyl)isocyanide as a key intermediate. The resulting compounds exhibited significant biological activity against various cancer cell lines, demonstrating the compound's utility in drug discovery .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of A-Tosyl-(4-iodomethylbenzyl)isocyanide with acetylcholinesterase (AChE). The compound was shown to inhibit AChE activity effectively, suggesting potential applications in treating Alzheimer's disease by increasing acetylcholine levels .
Data Tables
| Application Area | Description | Example Compounds |
|---|---|---|
| Organic Synthesis | Intermediate for multicomponent reactions | Hantzsch and Biginelli products |
| Biological Probes | Investigating enzyme mechanisms | Interaction with metalloenzymes |
| Medicinal Chemistry | Scaffold for developing therapeutic agents | Compounds targeting cancer |
| Heterocycle Synthesis | Precursor for biologically active heterocycles | Nitrogen and sulfur-containing compounds |
Chemical Reactions Analysis
Oxidation Reactions
The iodomethyl group undergoes oxidation to form iodoform (CHI₃) under catalytic conditions involving iodine (I₂) and oxidants like hydrogen peroxide (H₂O₂) . This reaction highlights the compound’s susceptibility to oxidative transformations.
Reduction Reactions
The tosyl group (p-toluenesulfonyl) can be reduced to toluene derivatives using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in ether solvents. This reactivity is characteristic of sulfonic acid derivatives .
Nucleophilic Substitution
The iodomethyl group participates in nucleophilic substitution reactions with reagents like sodium azide (NaN₃) or thiols. Polar aprotic solvents (e.g., DMSO) facilitate these reactions, yielding azides or sulfhydryl derivatives .
Heterocyclization Reactions
A notable application involves heterocyclization with bromomethylazoles (e.g., bromomethylindoles, pyrazoles). Reaction with TosMIC (tosylmethyl isocyanide) under phase-transfer conditions forms pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidines , precursors to marine alkaloids like variolin B .
Key Reagents
Role of Bases
Cs₂CO₃ is critical for tosylation and heterocyclization reactions, enabling efficient deprotonation and stabilization of intermediates .
Metal Complexation
Isocyanides form stable complexes with metal ions (e.g., Pd, Cu), enabling catalytic applications in coupling reactions and dipolar cycloadditions .
Mechanistic Insights
-
Isomerization : Aromatic isocyanides rearrange faster than aliphatic ones, influenced by electron-withdrawing groups .
-
Electrophilicity : The tosyl group enhances the compound’s reactivity toward nucleophiles, while the iodomethyl group acts as a leaving group .
Functional Group Synergy
The tosyl group (p-toluenesulfonyl) and iodomethyl group act synergistically:
-
Tosyl : Provides a good leaving group for nucleophilic substitution.
-
Iodomethyl : Facilitates oxidative and substitution reactions.
Stability and Solubility
The compound’s stability is influenced by its isocyanide moiety , which is less prone to decomposition compared to aliphatic isocyanides. Solubility in polar aprotic solvents (e.g., DMSO) enhances reaction efficiency .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are compared below:
*Estimated based on iodine’s atomic mass (126.9 g/mol).
Key Observations:
- Halogen Substituents : The iodomethyl group in A-Tosyl-(4-iodomethylbenzyl)isocyanide offers superior leaving-group ability compared to fluorine in the fluorobenzyl analog, enabling nucleophilic substitutions (e.g., Suzuki coupling) .
- Electronic Effects : Tosyl groups are electron-withdrawing, polarizing the isocyanide carbon and enhancing electrophilic reactivity. This effect is amplified in iodomethyl derivatives due to iodine’s inductive effect .
- Steric Considerations : Bulky substituents (e.g., tert-butyl in 4-hydroxyl-3,5-di-tert-butyl benzyl isocyanide) improve reaction selectivity and product stability, as seen in Ugi-tetrazole reactions .
Reactivity in Multicomponent Reactions (MCRs)
Isocyanides are pivotal in MCRs like the Ugi and Passerini reactions. Substituents critically influence reactivity:
- A-Tosyl-(4-fluorobenzyl)isocyanide : The electron-withdrawing fluorine enhances electrophilicity, favoring imine formation in Ugi reactions. However, its lower leaving-group ability limits post-MCR modifications .
- β-Cyanoethyl isocyanide: Lower yields (24–68%) in Ugi-tetrazole reactions due to competing side reactions and instability of intermediates .
- A-Tosyl-(4-iodomethylbenzyl)isocyanide : Predicted to exhibit higher reactivity in SN2-driven transformations post-MCR, leveraging iodine’s leaving-group propensity. This could enable sequential functionalization, a feature less accessible in fluorinated analogs .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for A-Tosyl-(4-iodomethylbenzyl)isocyanide, and how can its purity be validated?
- Methodology : The synthesis typically involves alkylation of a pre-functionalized benzylamine precursor. For example, reacting 4-iodomethylbenzylamine with tosyl chloride under basic conditions (e.g., triethylamine in dichloromethane) yields the tosyl-protected intermediate. Subsequent dehydration of the corresponding formamide derivative (e.g., using POCl₃ or phosgene) generates the isocyanide .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is recommended.
- Characterization : Validate purity via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons near δ 4.5 ppm), IR (isocyanide C≡N stretch ~2110–2165 cm⁻¹), and HRMS (exact mass confirmation) .
Q. What spectroscopic techniques are most effective for characterizing A-Tosyl-(4-iodomethylbenzyl)isocyanide?
- Key Techniques :
- IR Spectroscopy : Confirm the isocyanide group via a strong absorption band at ~2110–2165 cm⁻¹ .
- NMR : Analyze the tosyl group (singlet at δ 2.4 ppm for methyl protons) and iodomethylbenzyl moiety (doublets for benzylic protons). ¹³C NMR should show the isocyanide carbon at δ 120–130 ppm .
- HRMS : Verify molecular ion [M+H]⁺ and isotopic pattern (due to iodine) .
Q. What stability concerns exist for this compound, and how should storage be optimized?
- Stability Issues : Moisture sensitivity (hydrolysis to formamide) and light-induced degradation of the iodomethyl group.
- Storage : Store under inert gas (Ar/N₂) at –20°C in amber vials with desiccants. Use freshly distilled solvents (e.g., THF, DCM) for reactions .
Q. Which coupling partners are compatible with this isocyanide in Ugi-type multicomponent reactions (MCRs)?
- Compatibility : Test aldehydes (e.g., aromatic, aliphatic), amines (primary/secondary), and carboxylic acids. The iodomethyl group may participate in side reactions (e.g., SN2 substitutions), so use mild bases (e.g., K₂CO₃) and monitor via TLC .
- Optimization : Employ a 1:1:1:1 stoichiometric ratio initially, adjusting based on reactivity (e.g., excess aldehyde for slower reactions) .
Advanced Research Questions
Q. How does the 4-iodomethylbenzyl group influence reactivity in palladium-catalyzed coupling reactions compared to TosMIC?
- Mechanistic Insights : The bulky iodomethyl group may sterically hinder coordination to Pd centers, reducing catalytic efficiency in cross-couplings. Compare yields with TosMIC in model reactions (e.g., Sonogashira coupling).
- Experimental Design : Use kinetic studies (e.g., varying Pd catalysts: Pd(PPh₃)₄ vs. Pd₂(dba)₃) and DFT calculations to assess electronic/steric effects .
Q. What strategies mitigate side reactions (e.g., iodide elimination) in MCRs involving this isocyanide?
- Mitigation Approaches :
- Temperature Control : Reactions at 0–25°C minimize thermal decomposition.
- Additives : Use silver salts (AgOTf) to sequester free iodide ions.
- Radical Quenchers : Include TEMPO to suppress unwanted radical pathways .
Q. How can contradictory data on catalytic activity in heterocycle synthesis be resolved?
- Systematic Analysis :
- Scope Evaluation : Compare reactivity with other isocyanides (e.g., benzyl, cyclohexyl) under identical conditions .
- Kinetic Profiling : Use in situ IR/NMR to track reaction progress and identify rate-limiting steps.
- Computational Modeling : Apply DFT to map energy barriers for competing pathways (e.g., [2+2] cycloadditions vs. nucleophilic attacks) .
Q. What mechanistic insights explain divergent pathways in radical vs. polar reaction environments?
- Experimental Design :
- Radical Traps : Add BHT or galvinoxyl to confirm radical intermediates in photoredox reactions .
- Isotopic Labeling : Use ¹³C-labeled isocyanide to track incorporation into products via HRMS.
- EPR Spectroscopy : Detect paramagnetic species in radical-mediated pathways .
Data Contradiction Analysis
- Example : Discrepancies in reported yields for heterocycle synthesis may arise from varying iodide stability.
- Resolution : Replicate reactions under strictly anhydrous conditions and compare with literature protocols. Use controlled light exposure (e.g., amber glassware) to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
